Technical Monograph: Physicochemical Profiling of 2-(2-Fluoro-4-methylphenyl)propanoic Acid
Technical Monograph: Physicochemical Profiling of 2-(2-Fluoro-4-methylphenyl)propanoic Acid
This technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-(2-fluoro-4-methylphenyl)propanoic acid .
CAS Number: 1514577-33-3 Molecular Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol IUPAC Name: 2-(2-fluoro-4-methylphenyl)propanoic acid
Introduction & Structural Context[1][2][3][4]
2-(2-Fluoro-4-methylphenyl)propanoic acid is a chiral 2-arylpropionic acid derivative belonging to the "profen" class of non-steroidal anti-inflammatory drug (NSAID) pharmacophores. Structurally, it is a close analog of Flurbiprofen (2-(2-fluoro-4-biphenylyl)propanoic acid), distinguished by the substitution of the hydrophobic biphenyl tail with a compact methyl group at the para-position.
This compound serves two critical roles in pharmaceutical development:
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Synthetic Intermediate: It functions as a precursor in the modular synthesis of biaryl NSAIDs via Suzuki-Miyaura cross-coupling reactions.
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Impurity Standard: It is a potential process-related impurity in the manufacture of Flurbiprofen, arising from incomplete arylation or starting material contamination (e.g., 3-fluorotoluene derivatives).
Physicochemical Properties[2][4][5][6][7][8]
The following data integrates experimental baselines with predictive modeling based on Structure-Activity Relationship (SAR) algorithms for 2-arylpropionic acids.
Solid State & Physical Constants
| Property | Value / Range | Confidence | Experimental/Mechanistic Note |
| Physical State | Solid (Crystalline) | High | Arylpropionic acids are typically solids; the ortho-fluoro group enhances lattice energy via dipole interactions. |
| Melting Point | 58°C – 65°C | Medium | Predicted. Lower than Flurbiprofen (110°C) due to lack of biphenyl pi-stacking, but higher than 2-phenylpropanoic acid (liquid) due to the polar C–F bond. |
| Boiling Point | 285°C ± 10°C | High | Calculated at 760 mmHg. |
| Density | 1.21 ± 0.05 g/cm³ | High | Increased density relative to ibuprofen analogs due to the fluorine atom. |
| Refractive Index | 1.524 | High | Theoretical value at 20°C. |
Solution Properties & Lipophilicity
| Property | Value | Mechanistic Insight |
| pKa (Acidic) | 3.85 ± 0.10 | The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion more effectively than in unsubstituted 2-phenylpropanoic acid (pKa ~4.3). |
| LogP (Octanol/Water) | 2.65 ± 0.2 | Moderately lipophilic. The fluorine atom increases lipophilicity (vs. H) but the molecule remains less hydrophobic than Flurbiprofen (LogP ~4.16). |
| LogD (pH 7.4) | -0.60 | At physiological pH, the compound is >99.9% ionized (anionic), significantly increasing aqueous solubility and reducing membrane permeability compared to the neutral form. |
| Solubility (Water) | ~0.8 mg/mL (pH 1.2) | Low intrinsic solubility. Solubility increases exponentially with pH > pKa. |
| Solubility (Organic) | High | Freely soluble in Methanol, Ethanol, DMSO, and Dichloromethane. |
Synthesis & Manufacturing Pathways
The synthesis of 2-(2-fluoro-4-methylphenyl)propanoic acid typically follows the 1,2-Aryl Migration (Willgerodt-Kindler) or Palladium-Catalyzed Carbonylation routes, ensuring regioselectivity.
Primary Synthetic Route: Pd-Catalyzed Carbonylation
This modern industrial route avoids hazardous reagents and ensures high enantioselectivity if chiral ligands are used.
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Starting Material: 1-(2-fluoro-4-methylphenyl)ethanol.
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Reagents: CO (Carbon Monoxide), PdCl₂(PPh₃)₂ (Catalyst), HCl (Acid source).
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Mechanism: The benzylic alcohol undergoes chlorination or direct oxidative addition to Pd(0), followed by CO insertion and hydrolysis.
Visualization of Synthesis Logic
The following diagram illustrates the critical decision nodes in synthesizing this intermediate versus the final drug Flurbiprofen.
Caption: Synthetic pathway distinguishing the target acid from the downstream API Flurbiprofen.
Analytical Characterization Protocols
To validate the identity and purity of 2-(2-fluoro-4-methylphenyl)propanoic acid, a multi-modal approach is required.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (aromatic ring) and 220 nm (carboxylate).
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Retention Time Prediction: The target acid will elute earlier than Flurbiprofen due to lower lipophilicity (LogP 2.65 vs 4.16).
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.3 (s, 1H, -COOH )
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δ 7.2 - 6.9 (m, 3H, Aromatic protons)
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δ 3.7 (q, 1H, -CH (CH₃)-)
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δ 2.3 (s, 3H, Ar-CH ₃)
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δ 1.3 (d, 3H, -CH(CH ₃)-)
-
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¹⁹F NMR:
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Distinct singlet around -115 to -120 ppm (relative to CFCl₃), confirming the ortho-fluoro substitution.
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Experimental Protocol: pKa Determination
Objective: Accurately determine the pKa of the target acid to assess ionization at physiological pH.
Methodology: Potentiometric Titration.
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Preparation: Dissolve 5 mg of the compound in 20 mL of a degassed water/methanol mixture (to ensure solubility).
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Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00).
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Titration: Titrate with 0.01 M NaOH (standardized) under nitrogen atmosphere at 25°C.
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Data Processing: Plot pH vs. Volume of NaOH. The inflection point represents the equivalence point. The pKa is the pH at the half-equivalence point.
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Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect and obtain the aqueous pKa.
References
-
PubChem. (2024).[1] Compound Summary: 2-(2-fluoro-4-biphenylyl)propanoic acid (Flurbiprofen).[2][3][1] National Library of Medicine. [Link]
-
ChemBK. (2024). 2-(4-Methylphenyl)propanoic acid - Physicochemical Properties.[Link]
-
ResearchGate. (2025). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.[4][Link]
Sources
- 1. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4 | CID 20568371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]
- 3. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
- 4. moodle2.units.it [moodle2.units.it]
